N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a pyridazinone core substituted with a 4-ethoxyphenyl group and a coumarin (2-oxo-2H-chromene) carboxamide linked via an ethyl chain. This structure merges pharmacophores known for diverse biological activities: pyridazinones are associated with cardiovascular and anti-inflammatory effects, while coumarins exhibit anticoagulant and anticancer properties .
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-2-31-18-9-7-16(8-10-18)20-11-12-22(28)27(26-20)14-13-25-23(29)19-15-17-5-3-4-6-21(17)32-24(19)30/h3-12,15H,2,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLJFIQHTHHWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazinone-Based Analogs
N-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 1021224-92-9)
- Structural Differences :
- Substituent : 4-Chlorophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
- Linker : Propyl chain vs. ethyl chain.
- Impact: The chloro group enhances lipophilicity and may improve membrane permeability but could increase toxicity risks.
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide (CAS: 921578-01-0)
Coumarin Carboxamide Derivatives
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Differences: Replaces pyridazinone-ethyl moiety with a methoxyphenethyl group.
- Methoxy groups enhance solubility but may decrease metabolic stability .
6-Chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873080-77-4)
- Structural Differences :
- Chlorine substitutions on both coumarin and benzyl groups; sulfone-containing tetrahydrothiophene.
- Impact: Chlorine atoms increase lipophilicity and may enhance blood-brain barrier penetration.
Heterocyclic Hybrids
N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 921796-75-0)
Physicochemical and Pharmacokinetic Insights
Molecular Properties
*LogP values estimated using fragment-based methods.
- Key Observations :
- Ethoxy groups balance solubility and lipophilicity compared to chloro or sulfonyl substituents.
- Shorter ethyl linkers (vs. propyl) may reduce metabolic degradation but limit conformational diversity.
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